N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound known for its unique structure and properties. This compound belongs to the class of triazole derivatives, which are widely studied for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 2,4-dichloroaniline with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.
Chemical Reactions Analysis
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Agriculture: The compound is explored for its use as a pesticide and herbicide, providing protection against various pests and weeds.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the inhibition of key enzymes and proteins. The compound binds to the active sites of these enzymes, blocking their activity and leading to the disruption of essential biological processes. This inhibition can result in the death of microbial cells or the prevention of cancer cell proliferation .
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific structural features and the presence of both dichlorophenyl and trifluoromethyl groups. Similar compounds include:
N-(2,6-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: Differing by the position of the chlorine atoms.
N-(2,4-dichlorophenyl)-5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: Differing by the position of the trifluoromethyl group.
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(difluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: Differing by the substitution of trifluoromethyl with difluoromethyl
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(16(27)24-14-6-5-11(18)8-13(14)19)25-26(9)12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUOZBFMMMHHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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